molecular formula C13H10ClN5S B5551867 3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine

3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine

Cat. No.: B5551867
M. Wt: 303.77 g/mol
InChI Key: YWRWOTUGCOBYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine is a useful research compound. Its molecular formula is C13H10ClN5S and its molecular weight is 303.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.0345442 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Domino Reactions in Synthesis

A study by Liang et al. (2006) discusses the synthesis of fused tetraheterocyclic compounds through a domino reaction. These compounds include a thiopyran, thiophene, pyridine, and an imidazole or pyrimidine core, indicating potential applications in complex organic synthesis.

Non-Covalent Interaction Studies

Research by Zhang et al. (2018) explores non-covalent interactions in specific thioureas. The study includes characterization and quantum chemical calculations, suggesting applications in molecular interaction studies.

N-Heterocyclic Biscarbene Complexes

A paper by Caballero et al. (2001) presents the synthesis of a polydentate N-heterocyclic biscarbene and its silver(I) complex derivative, indicating potential in the development of complex metallic complexes.

Anticancer Agent Synthesis

Redda & Gangapuram (2007) discuss the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines with potential anticancer properties, highlighting the role of these compounds in pharmaceutical research.

Structural Studies

Ershov et al. (2023) synthesized 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine and confirmed its structure through various spectroscopic techniques, illustrating the significance in structural chemistry.

Analog Synthesis

Yutilov et al. (2003) synthesized ticlopidine analogs, showing the versatility of these compounds in creating drug analogs.

Kinetic Studies

Research by Koh et al. (1999) investigates the kinetics of reactions between thiophenyl benzoates and pyridines, indicating applications in reaction kinetics.

Heterocyclic Synthesis

Davoodnia et al. (2007) synthesized pyrido thieno tetrazolopyrimidine derivatives, relevant in the synthesis of complex heterocycles.

Cyclopalladated Complexes

Mancilha et al. (2011) explored the synthesis of cyclopalladated complexes of benzothiadiazoles, useful in the study of organometallic chemistry.

Iridium Tetrazolate Complexes

Stagni et al. (2008) discuss the synthesis and characterization of iridium tetrazolate complexes, indicating their potential in color tuning for various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, the mechanism of action would depend on the biological target of the compound .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses .

Properties

IUPAC Name

3-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5S/c14-11-5-3-10(4-6-11)9-20-13-16-17-18-19(13)12-2-1-7-15-8-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRWOTUGCOBYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.